molecular formula C25H27N3O2 B5563949 N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

Numéro de catalogue B5563949
Poids moléculaire: 401.5 g/mol
Clé InChI: VANOQAJLCBZATA-DNQXCXABSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide is a useful research compound. Its molecular formula is C25H27N3O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide is 401.21032711 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Aromatase Inhibitors and Cancer Therapy

Research has focused on the synthesis and biological evaluation of compounds as inhibitors of estrogen biosynthesis, particularly for the treatment of hormone-dependent breast cancer. Compounds with structural similarities have shown significant activity in inhibiting human placental aromatase, which is key in the treatment of breast cancer, indicating a potential pathway for the development of effective cancer therapies (Hartmann & Batzl, 1986).

Gastrointestinal Motility Disorders

Structure-activity relationship studies have led to the discovery of potent, peripherally selective opioid antagonists suitable for treating gastrointestinal motility disorders. Alterations in the size and polarity of N-substituents within similar compounds have resulted in high-affinity opioid receptor antagonists that distribute selectively to peripheral receptors, highlighting potential applications in treating disorders like irritable bowel syndrome (Zimmerman et al., 1994).

Neuroprotective Agents

Compounds derived from structural modifications of known neuroprotectants have been identified for their potent and selective antagonistic activity against N-methyl-D-aspartate (NMDA) receptors. This activity suggests a promising avenue for developing neuroprotective agents, potentially applicable in conditions such as Alzheimer's disease, without the side effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Anticonvulsant Agents

The development of new anticonvulsants has led to the synthesis of derivatives with potent activity against audiogenic seizures in mice. The structure-activity relationship studies of such compounds have revealed noncompetitive AMPA receptor modulators, indicating their potential use as anticonvulsant agents (Gitto et al., 2006).

Antimycobacterial and Antimicrobial Activity

Spiro-piperidin-4-ones synthesized through an atom economic and stereoselective process have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This research suggests potential applications in developing new antimycobacterial agents for treating tuberculosis (Kumar et al., 2008).

Propriétés

IUPAC Name

N-[(3R,4R)-3-hydroxy-1-[[4-(3-methylphenyl)phenyl]methyl]piperidin-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-18-3-2-4-22(15-18)20-7-5-19(6-8-20)16-28-14-11-23(24(29)17-28)27-25(30)21-9-12-26-13-10-21/h2-10,12-13,15,23-24,29H,11,14,16-17H2,1H3,(H,27,30)/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANOQAJLCBZATA-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN3CCC(C(C3)O)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CN3CC[C@H]([C@@H](C3)O)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(3R*,4R*)-3-hydroxy-1-[(3'-methylbiphenyl-4-yl)methyl]piperidin-4-yl}isonicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.